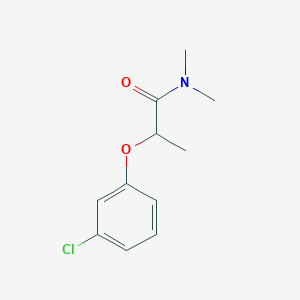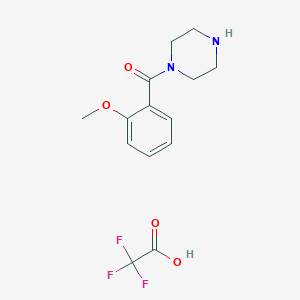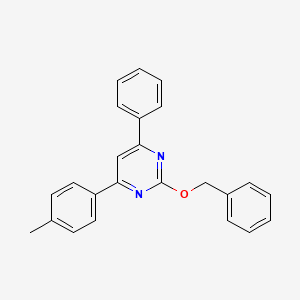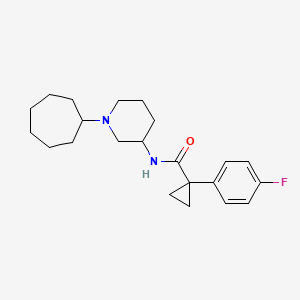
2-(3-chlorophenoxy)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N,N-dimethylpropanamide, also known as Clofibric acid, is a chemical compound that is used in scientific research for various purposes. It is a synthetic compound that belongs to the class of fibric acid derivatives. The compound is known for its ability to activate peroxisome proliferator-activated receptors (PPARs) and has been used in various studies to investigate its potential therapeutic applications.
Mechanism of Action
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid activates PPARs by binding to their ligand-binding domain, leading to a conformational change that allows the receptor to bind to DNA and regulate gene expression. The activation of PPARs by clofibric acid results in the upregulation of genes involved in lipid metabolism, including fatty acid oxidation and triglyceride synthesis.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has been shown to have various biochemical and physiological effects in different studies. It has been found to decrease serum triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models of dyslipidemia. 2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has also been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has several advantages as a research tool. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also relatively inexpensive and easy to obtain. However, one limitation of clofibric acid is that it is not very potent compared to some other PPAR activators, and it may not be effective in all experimental models.
Future Directions
There are several future directions for research on clofibric acid. One area of interest is investigating its potential therapeutic applications in various diseases, including dyslipidemia, diabetes, and inflammation. Another area of interest is exploring the structure-activity relationship of clofibric acid and developing more potent PPAR activators based on its structure. Additionally, further studies are needed to understand the long-term effects of clofibric acid on various metabolic processes and to determine its safety profile.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N,N-dimethylpropanamide, or clofibric acid, is a synthetic compound that has been extensively used in scientific research for its ability to activate PPARs. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in various diseases. Future research is needed to further explore its potential and to develop more potent PPAR activators based on its structure.
Synthesis Methods
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid is synthesized through the reaction of 3-chlorophenol with N,N-dimethylpropanamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which is then purified through recrystallization.
Scientific Research Applications
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has been extensively used in scientific research due to its ability to activate PPARs. PPARs are a group of nuclear receptors that are involved in the regulation of various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs has been shown to have therapeutic potential in various diseases, including diabetes, dyslipidemia, and inflammation.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(11(14)13(2)3)15-10-6-4-5-9(12)7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZORSBUNMWNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N,N-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)
![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)


![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)


![7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)
![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)